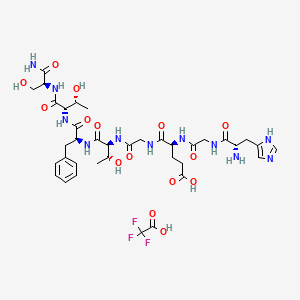

Exendin-4 (1-8) Trifluoroacetate

Description

Contextualization of Exendin-4 (B13836491) and Glucagon-Like Peptide-1 Receptor Agonists in Biological Research

Exendin-4 is a 39-amino acid peptide that was first discovered in the venom of the Gila monster, Heloderma suspectum. nih.govnih.govgenscript.com It has garnered significant attention in biological research due to its structural and functional similarity to glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone vital for regulating glucose homeostasis. nih.govpatsnap.com GLP-1 receptor agonists, like Exendin-4, mimic the actions of endogenous GLP-1, which is released by the intestines after a meal. nih.govwikipedia.org These actions include stimulating glucose-dependent insulin (B600854) secretion, suppressing the release of glucagon (B607659), and slowing gastric emptying. patsnap.comwikipedia.orggenscript.com

A key advantage of Exendin-4 in a research context is its significantly longer half-life compared to native GLP-1, which is rapidly degraded by the enzyme dipeptidyl peptidase-IV (DPP-IV). nih.govnih.govnih.gov This resistance to degradation makes Exendin-4 a more stable and potent tool for studying the physiological effects mediated by the GLP-1 receptor (GLP-1R). nih.govnih.gov The research applications of GLP-1R agonists have expanded beyond their initial focus on metabolic diseases like type 2 diabetes. nih.gov Studies are now exploring their potential in a variety of fields, including cardiovascular disease, obesity, and neurodegenerative disorders, due to their wide-ranging physiological effects. nih.govajmc.comahajournals.orgnih.gov

Rationale for Investigating Truncated Peptide Fragments in Structure-Function Relationships

The investigation of truncated peptide fragments is a cornerstone of peptide research, aimed at understanding the relationship between a peptide's structure and its biological function. nih.govnih.gov By systematically shortening a peptide chain, researchers can identify the specific amino acid sequences—or domains—that are essential for its activity, such as binding to a receptor or triggering a cellular response. nih.gov This method helps to pinpoint the pharmacophore, which is the minimal structural unit required for the peptide's biological action. mdpi.com

For GLP-1 receptor agonists like Exendin-4, the N-terminal region of the peptide is known to be crucial for receptor activation and subsequent intracellular signaling. nih.govacs.orgresearchgate.net Studying truncated N-terminal fragments allows scientists to dissect the specific contributions of these amino acids to receptor binding affinity and efficacy. researchgate.netnih.gov This detailed understanding of structure-activity relationships (SAR) is critical for the rational design of new molecules. The insights gained can guide the development of novel peptide or non-peptide agonists with improved characteristics, such as enhanced potency, greater stability, or more specific signaling outcomes. nih.govacs.org For instance, while truncation of the first two N-terminal residues of GLP-1 significantly reduces its affinity and potency, the same truncation in Exendin-4 lowers potency but does not substantially alter its binding affinity, highlighting subtle but important structural differences. researchgate.net

Overview of Exendin-4 (1-8) Trifluoroacetate (B77799) as a Research Molecule

Exendin-4 (1-8) is a polypeptide representing the first eight amino acids from the N-terminus of the full-length Exendin-4 peptide. medchemexpress.com In research settings, this and other synthetic peptides are commonly supplied as a trifluoroacetate salt. moleculardepot.comambiopharm.com Trifluoroacetic acid (TFA) is frequently used during the chemical synthesis and purification of peptides, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). ambiopharm.comgenscript.comnih.gov The resulting trifluoroacetate counter-ion helps to ensure the stability and solubility of the peptide, although it is important for researchers to consider the potential biological effects of the TFA salt itself in experimental assays. moleculardepot.comnih.gov

Table 1: Comparison of Exendin-4 and its Truncated Fragment

| Feature | Full-Length Exendin-4 | Exendin-4 (1-8) |

| Amino Acid Length | 39 | 8 |

| Primary Function | Potent GLP-1 Receptor Agonist tocris.com | Research tool for studying N-terminal binding interactions medchemexpress.com |

| Key Research Application | Studying metabolic, cardiovascular, and neurological pathways mediated by GLP-1R nih.govajmc.comahajournals.org | Investigating structure-activity relationships of the N-terminal domain researchgate.net |

Structure

2D Structure

Properties

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51N11O13.C2HF3O2/c1-17(48)28(34(58)43-23(10-19-6-4-3-5-7-19)33(57)46-29(18(2)49)35(59)44-24(15-47)30(37)54)45-26(51)14-40-32(56)22(8-9-27(52)53)42-25(50)13-39-31(55)21(36)11-20-12-38-16-41-20;3-2(4,5)1(6)7/h3-7,12,16-18,21-24,28-29,47-49H,8-11,13-15,36H2,1-2H3,(H2,37,54)(H,38,41)(H,39,55)(H,40,56)(H,42,50)(H,43,58)(H,44,59)(H,45,51)(H,46,57)(H,52,53);(H,6,7)/t17-,18-,21+,22+,23+,24+,28+,29+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSKABUXHULMOB-LCGDSFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52F3N11O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Physicochemical Characterization of Exendin 4 1 8 Trifluoroacetate

Solid-Phase Peptide Synthesis Strategies for Exendin-4 (B13836491) (1-8)

Amino Acid Coupling and Resin Selection

The success of SPPS is highly dependent on the selection of an appropriate resin and efficient coupling of each amino acid. chempep.com

Resin Selection

The choice of resin dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage. chempep.combiosynth.com Since the native Exendin-4 sequence terminates in a serine amide, the synthesis of Exendin-4 (1-8) would typically utilize a resin designed to yield a C-terminal amide upon cleavage. For the Fmoc/tBu strategy, Rink Amide or Sieber Amide resins are common choices. chempep.combiotage.comgoogle.com

Key characteristics considered when selecting a resin include its chemical and mechanical stability, swelling properties in various solvents, and loading capacity (measured in mmol/g). chempep.combiosynth.com Polystyrene cross-linked with divinylbenzene (B73037) is a widely used polymer support. chempep.com A lower loading capacity is often preferred for longer or more complex peptides to minimize steric hindrance and inter-chain aggregation during synthesis. biotage.com

Table 1: Common Resins for Fmoc-based Solid-Phase Peptide Synthesis

| Resin Name | C-Terminal Functionality | Cleavage Condition | Key Characteristics |

|---|---|---|---|

| Wang Resin | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Widely used for peptide acids; risk of racemization during first amino acid loading. biotage.com |

| 2-Chlorotrityl (2-CTC) Resin | Protected Carboxylic Acid | Very Mild Acid (e.g., 1-3% TFA) | Allows for synthesis of fully protected peptide fragments; minimizes racemization. chempep.combiotage.com |

| Rink Amide Resin | Amide | Strong Acid (e.g., 95% TFA) | Standard choice for synthesizing peptide amides with the Fmoc strategy. biotage.com |

| Sieber Amide Resin | Amide | Mild Acid | More acid-labile than Rink Amide; useful for peptides with sensitive residues. chempep.combiotage.com |

Amino Acid Coupling

The formation of the peptide (amide) bond is achieved by activating the carboxyl group of an incoming N-protected amino acid, which then reacts with the free N-terminal amine of the resin-bound peptide. bachem.comjpt.com This activation is facilitated by coupling reagents. bachem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are frequently used. wikipedia.orgbachem.com They react with the amino acid's carboxyl group to form a highly reactive O-acylisourea intermediate. wikipedia.orggoogle.com To minimize side reactions and racemization, carbodiimides are almost always used with additives. bachem.com

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, TBTU) are highly efficient and provide rapid coupling rates. bachem.comjpt.com

Additives: Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma) are added to the coupling reaction. They suppress racemization and improve coupling efficiency by forming activated esters that are less prone to side reactions than the O-acylisourea intermediate. bachem.comgoogle.com

For sterically hindered amino acids, which can present coupling challenges, specialized reagents or extended reaction times may be necessary to ensure complete reaction. acs.org

Table 2: Common Coupling Reagents and Additives in SPPS

| Reagent/Additive | Class | Function | Notes |

|---|---|---|---|

| DIC (Diisopropylcarbodiimide) | Carbodiimide | Activates carboxyl group. | By-product (diisopropylurea) is soluble in common wash solvents. wikipedia.org |

| HATU | Uronium Salt | Activates carboxyl group. | Highly efficient; recommended for difficult couplings. jpt.com |

| HBTU | Uronium Salt | Activates carboxyl group. | A common and effective coupling reagent. jpt.com |

| HOBt (1-Hydroxybenzotriazole) | Additive | Suppresses racemization, improves efficiency. | Often used in combination with carbodiimides. bachem.com |

| OxymaPure | Additive | Suppresses racemization, improves efficiency. | A non-explosive alternative to HOBt. acs.org |

Deprotection and Cleavage Protocols, Including Trifluoroacetic Acid Usage

Deprotection

In the Fmoc/tBu strategy, the synthesis cycle involves the selective removal of the temporary N-terminal Fmoc group at each step. This is typically accomplished using a 20% solution of piperidine, a secondary amine base, in a solvent like dimethylformamide (DMF). chempep.com

Cleavage and Global Deprotection

The final step of the synthesis is the cleavage of the peptide from the solid support, which occurs concurrently with the removal of all permanent side-chain protecting groups (e.g., tBu, Trt, Pbf). thermofisher.comsigmaaldrich.com This "global deprotection" is achieved by treating the peptidyl-resin with a strong acid. sigmaaldrich.com

Trifluoroacetic acid (TFA) is the most common reagent used for this purpose. nih.govmdpi.comyoutube.com The process generates highly reactive cationic species (e.g., t-butyl cations) from the cleavage of the protecting groups. sigmaaldrich.com These cations can irreversibly modify nucleophilic side chains of certain amino acids, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). sigmaaldrich.com

To prevent these unwanted side reactions, nucleophilic reagents known as "scavengers" are added to the TFA to create a "cleavage cocktail". thermofisher.comsigmaaldrich.com The composition of the cocktail is determined by the amino acid sequence of the peptide. sigmaaldrich.com

Table 3: Representative TFA Cleavage Cocktails

| Cocktail Composition | Scavengers | Primary Use |

|---|---|---|

| TFA / H₂O / TIPS (95:2.5:2.5) | Water, Triisopropylsilane (TIPS) | General purpose cocktail for many sequences. sigmaaldrich.com |

| TFA / Thioanisole / H₂O / Phenol / EDT (82.5:5:5:5:2.5) | Thioanisole, Water, Phenol, Ethanedithiol (EDT) | "Reagent K"; a robust cocktail for peptides containing multiple sensitive residues. sigmaaldrich.com |

| TFA / TIS / H₂O / DMS (90:2.5:2.5:5) | TIPS, Water, Dimethyl Sulfide (DMS) | Shown to be effective in reducing certain side products. acs.org |

The cleavage reaction is typically run for 1-3 hours at room temperature, after which the resin is filtered off. thermofisher.comyoutube.com The peptide is then precipitated from the TFA solution by adding cold diethyl ether, collected by centrifugation, and dried. thermofisher.com

Purification Techniques for Exendin-4 (1-8) Trifluoroacetate (B77799)

The crude peptide obtained after cleavage and precipitation contains the desired product along with various impurities from incomplete reactions or side reactions, such as truncated or deletion sequences. jpt.com Therefore, a robust purification step is essential.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides. jpt.combiosyn.com The method separates molecules based on their hydrophobicity.

For peptides like Exendin-4 and its fragments, purification is typically performed on a C8 or C18 silica-based stationary phase. nih.govgoogle.com The mobile phase consists of a two-solvent system:

Solvent A: An aqueous solvent, typically water with 0.1% TFA. nih.govharvard.edu

Solvent B: An organic solvent, typically acetonitrile (B52724) (ACN) with 0.1% TFA. nih.govharvard.edu

The TFA serves as an ion-pairing agent, masking the charge of the peptide and improving peak shape and resolution. nih.gov The peptide is eluted from the column by applying a linear gradient of increasing concentration of Solvent B. google.com Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized.

Optimization of the purification process involves adjusting several parameters to achieve the best separation between the target peptide and its impurities.

Table 4: Typical Parameters for RP-HPLC Purification of Peptides

| Parameter | Typical Setting/Range | Purpose |

|---|---|---|

| Column | C18, C8, or C4; 5-10 µm particle size | Stationary phase for separation based on hydrophobicity. C18 is highly retentive; C4 is less retentive and good for large or very hydrophobic peptides. google.com |

| Mobile Phase A | 0.1% TFA in H₂O | Weak solvent, promotes binding to the column. nih.gov |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Strong solvent, elutes the peptide from the column. nih.gov |

| Gradient | Linear increase of %B over 20-60 min | Gradually increases mobile phase strength to elute molecules of increasing hydrophobicity. |

| Flow Rate | 1-20 mL/min (preparative scale) | Affects resolution and run time. |

| Detection | UV absorbance at 214/220 nm and 280 nm | 214/220 nm detects the peptide backbone; 280 nm detects aromatic residues (Trp, Tyr). |

Counter-Ion Considerations and Management (Trifluoroacetate)

The use of Trifluoroacetic Acid (TFA) in both the final cleavage step and as a mobile phase additive during RP-HPLC purification is standard practice. mdpi.comnih.gov As a result, the purified peptide is isolated as a trifluoroacetate salt. nih.govmolecularcloud.org

In this form, the positively charged functional groups on the peptide—such as the N-terminal α-amino group and the side chains of basic amino acids (Lysine, Arginine, Histidine)—are associated with a negatively charged trifluoroacetate (CF₃COO⁻) counter-ion through electrostatic interactions. mdpi.commolecularcloud.org

Analytical Characterization and Purity Assessment

To ensure the synthesized peptide meets the required quality standards, a comprehensive analytical characterization is performed to confirm its identity, purity, and structural integrity. It is advised to use multiple techniques, as no single method is foolproof. biosyn.com

Purity Assessment

The primary method for determining the purity of a synthetic peptide is analytical RP-HPLC. jpt.combiosyn.comalmacgroup.com A small amount of the final product is analyzed using a high-resolution analytical column. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks detected by UV absorbance (typically at 214 or 220 nm). waters.com Regulatory guidelines often state that any impurity above a certain threshold (e.g., 0.1%) should be identified. waters.com

Structural Characterization

Mass Spectrometry (MS): This is the most critical technique for confirming the identity of the peptide by verifying its molecular weight. jpt.combiosyn.com High-resolution mass spectrometry techniques like Electrospray Ionization (ESI-MS) and MALDI-TOF-MS provide precise mass data that should match the calculated theoretical mass of the Exendin-4 (1-8) peptide. biosyn.comharvard.edu Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful method for obtaining the mass of the main peak as well as the masses of impurities separated during the HPLC run. waters.com

Amino Acid Analysis (AAA): This technique is used to confirm the amino acid composition and quantify the peptide. biosyn.com The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. This analysis verifies that the correct ratio of amino acids is present, although it does not provide sequence information and can lead to the destruction of certain residues like Tryptophan. biosyn.com

Enantiomeric Purity Analysis: Racemization, the conversion of L-amino acids to D-isomers, is a potential side reaction during synthesis that can impact a peptide's biological activity. nih.gov Assessing enantiomeric purity requires specialized analytical methods, such as gas or liquid chromatography using chiral columns after peptide hydrolysis. nih.gov

Table 5: Summary of Analytical Techniques for Peptide Characterization

| Technique | Information Provided | Purpose |

|---|---|---|

| Analytical RP-HPLC | Purity Level (%) | Quantifies the amount of the target peptide relative to impurities. jpt.com |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Molecular Weight | Confirms the identity of the synthesized peptide by matching its measured mass to the theoretical mass. biosyn.com |

| LC-MS | Purity and Mass of Impurities | Combines separation with mass identification for comprehensive impurity profiling. waters.com |

| Amino Acid Analysis (AAA) | Amino Acid Composition and Ratio | Verifies that the correct amino acids are present in the correct proportions. biosyn.com |

| Chiral Chromatography | Enantiomeric Purity | Detects and quantifies any D-amino acid impurities formed due to racemization. nih.gov |

Mass Spectrometry for Molecular Mass and Sequence Confirmation

Mass spectrometry is an indispensable analytical technique for the characterization of synthetic peptides like Exendin-4 (1-8) trifluoroacetate, providing precise data on molecular mass and confirming the amino acid sequence. The theoretical molecular weight of the Exendin-4 (1-8) polypeptide is 833.85 g/mol . medchemexpress.com Various mass spectrometry techniques are employed to verify the integrity of the synthesized peptide.

Liquid chromatography-mass spectrometry (LC-MS) is a commonly used method. For instance, in the analysis of Exendin-4 derivatives, LC-MS systems have been utilized to confirm the molecular weight of the synthesized peptides. nih.govacs.org Electrospray ionization (ESI) is a soft ionization technique often coupled with LC to generate intact molecular ions of peptides, which are then analyzed by the mass spectrometer. For example, LC-ESI-MS analysis has been performed on a Waters LC-MS system for the characterization of fluorescent Exendin-4 derivatives. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for sequence confirmation. In this technique, a precursor ion corresponding to the peptide of interest is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to deduce the amino acid sequence. This has been demonstrated in studies of Exendin-4 metabolites, where tandem CID mass spectra of doubly protonated peptide fragments were generated using an on-line LC-ESI/MS-MS procedure to identify cleavage sites. plos.org

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful tool for determining the molecular mass of peptides. In this method, the peptide is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), and irradiated with a laser, leading to the desorption and ionization of the peptide. nih.gov The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for accurate mass determination.

Table 1: Mass Spectrometry Data for Exendin-4 and its Derivatives

| Compound | Technique | Observed Mass (m/z) | Calculated Mass (m/z) | Reference |

| Mal₂Sar-(exendin-4)₂ | LTQ FT mass spectrometry | 9402.64 [MH]⁺ | 9402.50 [MH]⁺ | thno.org |

| BaMalSar-exendin-4 | LTQ FT mass spectrometry | 4992.52 [MH]⁺ | 4992.43 [MH]⁺ | thno.org |

| [¹⁸F]AlF-NOTA-MAL-cys⁴⁰-exendin-4 (Aluminum fluoride (B91410) complex) | UPLC-MS | 4758 | 4756.1918 | nih.gov |

| [¹⁸F]AlF-NOTA-MAL-cys⁴⁰-exendin-4 (Aluminum complex) | UPLC-MS | 4739 | 4736.1856 | nih.gov |

| NOTA-MAL-cys⁰-exendin-4 | HPLC-MS | 4714 | 4712.2 | nih.gov |

| Stressed Exenatide | UPLC-MS | 4184.018 Da | - | labrulez.com |

Chromatographic Methods for Purity Determination and Impurity Profiling

Chromatographic techniques are fundamental for assessing the purity of synthetic peptides and for identifying and quantifying any impurities. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most widely used methods for this purpose.

Reverse-phase HPLC (RP-HPLC) is the standard for purity analysis of peptides like Exendin-4 and its fragments. A C18 or C8 column is typically used with a mobile phase consisting of an aqueous solvent (often containing 0.1% trifluoroacetic acid, TFA) and an organic solvent like acetonitrile. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is employed to separate the peptide of interest from any impurities. The purity of Exendin-4 derivatives is often determined to be greater than 95% by HPLC. thno.org

The development and validation of HPLC methods for determining the purity of recombinant Exendin-4 have been reported. researchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. mdpi.com For instance, a validated HPLC method for recombinant Exendin-4 used an Agilent ZORBAX Eclipse C8 column with a gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile, with detection at 214 nm. researchgate.net

UPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. UPLC systems have been used for stability testing of Exendin-4 derivatives, employing a C18 column and a gradient elution with formic acid in the mobile phase. google.com

Impurity profiling is a critical aspect of quality control. Stressed degradation studies, where the peptide is subjected to harsh conditions (e.g., heat, pH changes), are often performed to generate potential impurities. google.com These impurities can then be identified and quantified using LC-MS. For example, analysis of stressed Exenatide samples has identified impurities such as oxidation products and deletions. labrulez.com The quantification of impurities is essential for release testing of peptide products. google.com

Table 2: Chromatographic Conditions for Purity Analysis of Exendin-4 and its Derivatives

| Compound | Column | Mobile Phase | Detection | Reference |

| Recombinant Exendin-4 | Agilent ZORBAX Eclipse C8 (4.6 mm×250 mm, 5 μm) | A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile (gradient) | 214 nm | researchgate.net |

| [⁶⁸Ga]Ga-NODAGA-exendin-4 | - | A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile (gradient) | 220 nm | mdpi.com |

| Exendin-4 Derivatives | Waters Acquity UPLC BEH130 C18 (1.7 μm, 2.1×100 mm) | A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile (gradient) | 215 nm and 280 nm | google.com |

| Fluorescent Exendin-4 Derivatives | Poroshell 120 EC-C18 (4.6×50 mm, 2.7 micron) | A: 0.1% TFA in water, B: acetonitrile (gradient) | 280 nm and 750 nm | nih.gov |

Spectroscopic Methods for Secondary Structure Analysis (e.g., Circular Dichroism)

Spectroscopic methods, particularly circular dichroism (CD) spectroscopy, are vital for investigating the secondary structure of peptides like Exendin-4 and its fragments. The α-helical structure of Exendin-4 is believed to be important for its biological activity. nih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. For peptides, the CD spectrum in the far-UV region (190-250 nm) provides information about the secondary structure content. α-helical structures typically exhibit characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

Studies on Exendin-4 and its derivatives have consistently shown the presence of a significant α-helical structure in solution. nih.govresearchgate.net The helical content can be influenced by the solvent environment. For instance, the addition of trifluoroethanol (TFE), a helix-inducing solvent, has been shown to increase the α-helicity of Exendin-4. nih.govnih.gov In aqueous buffer, Exendin-4 is significantly helical, and this helicity is enhanced in the presence of TFE. nih.gov

CD spectroscopy is also used to assess the structural integrity of modified Exendin-4 peptides. For example, the conjugation of various moieties to Exendin-4 can potentially disrupt its secondary structure. nih.gov CD analysis of such conjugates can confirm that the α-helical conformation is retained. nih.govacs.org Thermal denaturation studies monitored by CD can provide information on the stability of the peptide's secondary structure. Exendin-4 derivatives have been shown to refold into their native α-helical structure after thermal denaturation, indicating high stability. nih.gov

Table 3: Secondary Structure Analysis of Exendin-4 and its Derivatives by Circular Dichroism

| Peptide | Conditions | Key Findings | Reference |

| Exendin-4 | Aqueous buffer | ~43% α-helical structure | nih.govresearchgate.net |

| Exendin-4 | 30% TFE | ~65-70% α-helical structure | nih.gov |

| Ga-Ex4NOD12, Ga-Ex4NOD27, Ga-Ex4NOD40 | Milli-Q water | Formation of an α-helix similar to unmodified Exendin-4; complete refolding after denaturation at 94°C. | nih.gov |

| Cbi-conjugated Exendin-4 (at K12) | pH 7.0 water | Noticeable variation in % helicity (~20-46%) | acs.org |

| Cbi-conjugated Exendin-4 (at K40) | pH 7.0 water | Minimal variation in % helicity (~28-36%) | acs.org |

Molecular Structure and Conformational Dynamics of Exendin 4 1 8 Trifluoroacetate

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Solution-state NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, mimicking a physiological environment. Studies on the full-length Exendin-4 (B13836491) peptide have consistently revealed that the N-terminal region, encompassing residues 1-8, is predominantly flexible and lacks a persistent, well-defined secondary structure in aqueous solutions. nih.govrcsb.orgmdpi.com

Chemical Shift Index (CSI): The deviation of proton (¹Hα) chemical shifts from their random coil values is a sensitive indicator of secondary structure. For the N-terminal residues of Exendin-4, these deviations are typically small, suggesting an absence of stable α-helical or β-sheet structures.

Nuclear Overhauser Effects (NOEs): NOEs identify protons that are close in space (typically <5 Å), providing crucial distance constraints for structure calculation. In the Exendin-4 (1-8) region, a lack of medium-range or long-range NOEs (i.e., between residues that are not close in the sequence) indicates a high degree of conformational freedom and the absence of a compact, folded structure. rcsb.org

Coupling Constants: ³J(HNα) coupling constants, which relate to the phi (φ) dihedral angle of the peptide backbone, also point towards a range of conformations consistent with a flexible chain.

While the fragment itself is largely unstructured, NMR studies on analogues have suggested that interaction with the receptor may induce a more ordered conformation, such as a type II β-turn. rcsb.org However, in an unbound state in solution, the Exendin-4 (1-8) fragment exists as a dynamic ensemble of rapidly interconverting conformers rather than a single, rigid structure.

Computational Modeling and Molecular Dynamics Simulations of the Peptide Fragment

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental data from NMR by providing an atomistic view of a peptide's dynamic behavior over time. nih.gov For the Exendin-4 (1-8) trifluoroacetate (B77799) fragment, MD simulations are used to explore the conformational landscape available to the peptide in a solvated environment.

A typical MD simulation protocol involves several key steps:

System Setup: The peptide's starting structure (often an extended or idealized conformation) is placed in a simulation box.

Solvation: The box is filled with explicit water molecules to mimic an aqueous environment. nih.gov

Ionization and Counter-Ions: The peptide's ionizable residues (His, Glu, N-terminus, C-terminus) are assigned protonation states based on a defined pH. Crucially, trifluoroacetate (TFA) counter-ions are added to neutralize the system's net charge, ensuring an electrostatically realistic model. nih.gov

Minimization and Equilibration: The system's energy is minimized to remove steric clashes, followed by a period of equilibration where temperature and pressure are stabilized. nih.gov

Production Simulation: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (atomic coordinates over time) is saved for analysis.

Analysis of MD trajectories for the N-terminal region of Exendin-4 confirms the flexibility observed in NMR studies. The peptide samples a wide range of conformations, with backbone dihedral angles fluctuating significantly, which is characteristic of a disordered peptide. These simulations allow for the calculation of properties like root-mean-square deviation (RMSD) to quantify conformational stability and the analysis of transient hydrogen bonds that may form and break.

Table 1: Generalized Workflow for Molecular Dynamics (MD) Simulation of Exendin-4 (1-8) Trifluoroacetate

| Step | Description | Key Parameters |

| 1. System Setup | Define the initial atomic coordinates of the peptide. | PDB file of starting structure; Force Field (e.g., AMBER, CHARMM). |

| 2. Solvation | Immerse the peptide in a periodic box of water molecules. | Water Model (e.g., TIP3P, SPCE); Box dimensions. |

| 3. Neutralization | Add counter-ions (Trifluoroacetate) to balance the system's charge. | Peptide charge; Ion concentration. |

| 4. Equilibration | Stabilize the system's temperature and pressure. | Temperature (e.g., 300 K); Pressure (e.g., 1 bar); Duration (ps to ns). |

| 5. Production MD | Run the simulation to sample conformational space. | Simulation time (ns to µs); Time step (e.g., 2 fs); Trajectory save frequency. |

| 6. Analysis | Analyze the resulting trajectory for structural and dynamic properties. | RMSD, Radius of Gyration, Dihedral Angles, Hydrogen Bonds. |

Analysis of Structural Motifs and Helical Propensities within the N-Terminal Region

The amino acid sequence of the Exendin-4 (1-8) fragment is His-Gly-Glu-Gly-Thr-Phe-Thr-Ser. This sequence is not conducive to the formation of stable secondary structures, particularly α-helices. The presence of two glycine (B1666218) (Gly) residues at positions 2 and 4 is a major contributing factor to this flexibility. rcsb.org Glycine lacks a side chain, which provides it with a high degree of conformational freedom, allowing it to adopt backbone angles that are unfavorable for other amino acids. This flexibility makes it a potent "helix breaker," disrupting the regular hydrogen-bonding pattern required to sustain a helical structure.

In contrast, the central region of the full Exendin-4 peptide (residues 9-27) shows a significant propensity to form a stable α-helix, which is critical for high-affinity receptor binding. nih.govmdpi.comnih.gov The N-terminal fragment, however, remains largely unstructured, acting as a flexible tail. nih.gov This inherent disorder in the N-terminus is believed to be functionally important, allowing the peptide to adopt a specific, induced-fit conformation upon encountering its receptor. While transient, partially formed turn-like structures may exist, no single motif dominates the conformational ensemble in solution.

Table 2: Amino Acid Sequence and Helical Propensity of Exendin-4 (1-8)

| Position | Amino Acid | Three-Letter Code | General Helical Propensity | Role in N-Terminus Structure |

| 1 | Histidine | His | Indifferent/Favorable | Provides a positive charge for potential ionic interactions. |

| 2 | Glycine | Gly | Unfavorable (Breaker) | Increases backbone flexibility; disrupts helical formation. |

| 3 | Glutamic Acid | Glu | Favorable | Can form hydrogen bonds or salt bridges. |

| 4 | Glycine | Gly | Unfavorable (Breaker) | Greatly increases backbone flexibility. |

| 5 | Threonine | Thr | Indifferent | Polar side chain can interact with solvent. |

| 6 | Phenylalanine | Phe | Favorable | Aromatic side chain can engage in hydrophobic interactions. |

| 7 | Threonine | Thr | Indifferent | Polar side chain can interact with solvent. |

| 8 | Serine | Ser | Indifferent | Polar side chain can interact with solvent. |

Influence of Microenvironment and Counter-Ion on Peptide Conformation

The conformational properties of peptides are highly sensitive to their local environment. For Exendin-4 (1-8), both the solvent composition and the nature of the associated counter-ions can influence its structural ensemble.

Counter-Ion Influence: As peptides from solid-phase synthesis are typically purified using reversed-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase, the final lyophilized product is a trifluoroacetate salt. genscript.comnih.gov The TFA counter-ion (CF₃COO⁻) is not merely a passive spectator; it can directly influence the peptide's properties. nih.gov

Receptor Interaction and Binding Kinetics of Exendin 4 1 8 Trifluoroacetate

Ligand-Receptor Binding Assays with Glucagon-Like Peptide-1 Receptor (GLP-1R)

The interaction between Exendin-4 (B13836491) and the GLP-1R is typically investigated using competitive ligand-receptor binding assays. nih.govnih.gov These assays are fundamental to understanding how ligands bind to the receptor. The common methodology involves using a radiolabeled form of a GLP-1R ligand, such as [¹²⁵I]-GLP-1 or the antagonist [¹²⁵I]-Exendin(9-39), as a tracer. nih.govnih.govacs.org

In these experiments, cells engineered to express the GLP-1R, like Chinese Hamster Ovary (CHO) cells or insulinoma cell lines (e.g., INS-1), are incubated with a fixed concentration of the radiolabeled tracer. nih.govcore.ac.uk Various concentrations of an unlabeled competitor peptide, in this case, Exendin-4 or its fragments, are added to the mixture. The unlabeled ligand competes with the radiolabeled tracer for binding to the GLP-1R. By measuring the displacement of the radioactive signal, researchers can determine the binding affinity of the competitor peptide. nih.gov The data from these assays are used to generate inhibition curves and calculate key binding parameters, such as the half-maximal inhibitory concentration (IC₅₀). nih.govnih.gov

Determination of Binding Affinity and Specificity

Binding affinity studies reveal that full-length Exendin-4 binds to the GLP-1R with high affinity. nih.govbiorunstar.com However, the N-terminal (1-8) region is not the primary determinant of this high affinity. This is demonstrated by the fact that Exendin-4 can be truncated by up to eight residues at its N-terminus without a significant loss of binding affinity. nih.gov The resulting fragment, Exendin-4(9-39), is a high-affinity antagonist. pnas.org

This suggests that the central and C-terminal portions of the molecule are the main contributors to the binding energy that holds the ligand to the receptor. nih.gov The nine-amino-acid C-terminal sequence of Exendin-4, which is absent in GLP-1, is particularly important for its high affinity at the receptor's N-terminal domain. nih.govresearchgate.net Removing this C-terminal tail reduces the affinity of Exendin-4 to a level comparable with that of GLP-1. nih.gov

The following table presents the binding affinities (IC₅₀ values) for Exendin-4 and related peptides, illustrating the contributions of different regions to receptor binding.

Table 1: Binding Affinities of GLP-1R Ligands

| Peptide | IC₅₀ (nM) | Species/Cell Line | Notes |

|---|---|---|---|

| Exendin-4 | 3.22 ± 0.9 nih.gov | CHO/GLP-1R | Full-length agonist with high affinity. |

| Exendin-4(9-39) | 6 acs.org | nGLP-1R | N-terminally truncated antagonist, retains high affinity. |

| Exendin-4(1-30) | 32 ± 5.8 nih.gov | CHO/GLP-1R | C-terminally truncated, shows reduced affinity. |

| GLP-1 | 44.9 ± 3.2 nih.gov | CHO/GLP-1R | Endogenous agonist, lower affinity than Exendin-4. |

Kinetic Analysis of Binding Interactions (e.g., Association and Dissociation Rates)

The kinetics of how a ligand associates with and dissociates from its receptor provide deeper insight into its pharmacological profile. For Exendin-4, mechanistic pharmacokinetic models have determined an equilibrium dissociation constant (Kᴅ) of 0.19 nM. nih.gov This value is derived from the ratio of the dissociation rate constant (k_off) to the association rate constant (k_on). nih.gov

Recent studies emphasize that the dissociation kinetics (k_off), often discussed in terms of residence time (1/k_off), are more critical than association kinetics (k_on) in determining the downstream signaling effects of GLP-1R agonists. researchgate.netnih.gov A longer residence time at the receptor is correlated with a more sustained duration of cAMP signaling. nih.gov While specific k_on and k_off values for the Exendin-4(1-8) fragment are not available, the kinetics of the full-length peptide have been characterized.

Table 2: Kinetic Parameters for Exendin-4 Binding to GLP-1R

| Parameter | Value | Unit | Method/Model |

|---|---|---|---|

| Kᴅ (Equilibrium Dissociation Constant) | 0.19 nih.gov | nM | Mechanistic PK/PD Model |

| k_on (Association Rate Constant) | Not specified | M⁻¹min⁻¹ | TR-FRET Competition Assay researchgate.net |

| k_off (Dissociation Rate Constant) | Not specified | min⁻¹ | TR-FRET Competition Assay researchgate.net |

Elucidation of N-Terminal Residues Critical for Receptor Recognition

The binding of peptide agonists to the GLP-1R is described by a "two-domain" model. researchgate.netacs.org In this model, the C-terminal part of the peptide first engages with the large extracellular N-terminal domain (NTD) of the receptor. researchgate.netacs.org This initial binding acts as an anchor, allowing the N-terminal region of the peptide to interact with the receptor's transmembrane domain and extracellular loops, which triggers receptor activation and intracellular signaling. pnas.orgresearchgate.net

Comparative Analysis of Binding to Full-Length Exendin-4 and GLP-1

Although Exendin-4 and GLP-1 share only about 53% sequence homology, they both act as agonists at the GLP-1R and bind to the same site. biorunstar.comnih.gov However, there are significant differences in their binding characteristics. Exendin-4 generally exhibits a higher binding affinity for the GLP-1R than GLP-1, a difference that is especially pronounced when binding to the isolated N-terminal domain (NTD) of the receptor. nih.govacs.org

The superior affinity of Exendin-4 is largely attributed to its C-terminal nine-amino-acid extension, which provides an additional interaction with the receptor's NTD that GLP-1 lacks. nih.gov This additional C-terminal interaction in Exendin-4 compensates for a weaker contribution to binding energy from its N-terminal segment compared to the N-terminus of GLP-1. nih.gov While both peptides rely on their N-termini for activation, the structural differences, including the higher intrinsic helicity of Exendin-4, contribute to its distinct and often more potent pharmacological profile. nih.gov At the full-length human GLP-1R, the binding affinities of GLP-1 and Exendin-4 are more similar, suggesting that interactions with the receptor's core domain help to equalize their binding. nih.gov

Cellular and Biochemical Mechanism of Action Studies in Vitro and Ex Vivo Models

Evaluation of Signal Transduction Pathway Modulation

The binding of Exendin-4 (B13836491) to the GLP-1 receptor initiates a cascade of intracellular signaling events that are central to its physiological effects. glpbio.comnih.gov

Adenylyl Cyclase Activity and Intracellular Cyclic AMP (cAMP) Generation

A primary and well-established mechanism of Exendin-4 action is the activation of adenylyl cyclase upon binding to the GLP-1 receptor. glpbio.comresearchgate.net This leads to an increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP). researchgate.netnih.gov Studies in various cell types, including pancreatic beta-cells and neuronal cells, have consistently demonstrated that Exendin-4 potently stimulates cAMP production. researchgate.netnih.govoup.com For instance, in SH-SY5Y neuroblastoma cells, treatment with Exendin-4 resulted in a rapid and significant, five-fold increase in intracellular cAMP levels within minutes. researchgate.net Similarly, in human umbilical vein endothelial cells (HUVECs), Exendin-4 induced a dose-dependent increase in intracellular cAMP. glpbio.com This activation of the cAMP pathway is a key trigger for many of the downstream effects of Exendin-4, including the potentiation of glucose-dependent insulin (B600854) secretion. glpbio.comoup.com

Activation of Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Signaling

In addition to the canonical cAMP pathway, Exendin-4 has been shown to activate the Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) signaling cascade in various cell types. nih.govnih.gov This pathway is crucial for cell survival, proliferation, and growth. Research has demonstrated that Exendin-4 treatment leads to the phosphorylation and activation of Akt in pancreatic beta-cells, which is a key step in promoting their proliferation and protecting them from apoptosis. nih.govnih.gov Studies using specific inhibitors of the PI3K/Akt pathway have confirmed its essential role in mediating the proliferative effects of Exendin-4 on beta-cells. nih.gov Furthermore, the activation of PI3K/Akt signaling by Exendin-4 has been implicated in its neuroprotective effects and its ability to enhance neuronal DNA repair mechanisms. thno.org

Other Downstream Signaling Cascades (e.g., ERK, Sirt1/Foxo-1)

Beyond the cAMP and PI3K/Akt pathways, Exendin-4 influences other important signaling cascades. The extracellular signal-regulated kinase (ERK) pathway, part of the mitogen-activated protein kinase (MAPK) family, is also modulated by Exendin-4, contributing to its effects on cell proliferation and differentiation. nih.gov However, some studies suggest that the proliferative effects of Exendin-4 in certain cells, like pancreatic beta-cells, are independent of the ERK/MAPK pathway. nih.gov

Another significant pathway influenced by Exendin-4 is the Sirtuin 1 (Sirt1)/Forkhead box protein O1 (Foxo1) signaling axis. nih.govplos.org Research has shown that Exendin-4 can upregulate the expression of Sirt1, a key regulator of cellular metabolism and stress resistance. nih.govplos.org This, in turn, affects the activity of Foxo1, a transcription factor involved in the regulation of genes related to glucose metabolism and adiponectin expression. nih.govplos.orgnih.gov Specifically, Exendin-4 has been found to promote the nuclear translocation of Foxo1, influencing the transcription of its target genes. plos.orgnih.gov

Enzymatic Stability and Degradation Profile in Biological Fluids (e.g., Plasma, Cell Lysates)

A key characteristic of Exendin-4 that distinguishes it from the endogenous GLP-1 is its enhanced stability. Exendin-4 is inherently resistant to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), which rapidly inactivates GLP-1. rsc.orgresearchgate.net However, Exendin-4 is not completely immune to enzymatic degradation.

In vitro studies evaluating the stability of Exendin-4 in human plasma have shown that it is slowly degraded, with a reported half-life of approximately 9.57 hours. researchgate.netnih.gov The primary cleavage sites have been identified in the N-terminal region of the peptide, specifically between Thr5 and Phe6, Phe6 and Thr7, and Thr7 and Ser8. nih.gov Further investigations using rat tissue homogenates have revealed different degradation rates and products in various tissues. For example, the half-life of Exendin-4 was significantly shorter in kidney homogenates (7.8 minutes) compared to liver homogenates (100.9 minutes), indicating that the kidney is a primary site of metabolism. nih.gov The degradation in tissue homogenates appears to involve an initial endoproteolytic cleavage followed by exoproteolytic digestion. nih.gov

| Biological Fluid/Tissue | Half-Life | Primary Cleavage Sites/Metabolites |

|---|---|---|

| Human Plasma | 9.57 hours | Between Thr5-Phe6, Phe6-Thr7, Thr7-Ser8 |

| Rat Kidney Homogenate | 7.8 minutes | Exendin-4(15-39), Exendin-4(16-39) |

| Rat Liver Homogenate | 100.9 minutes | Exendin-4(12-39) |

Assessment of Cellular Internalization and Trafficking

Upon binding to the GLP-1 receptor, Exendin-4 induces receptor internalization, a process by which the receptor-ligand complex is drawn into the cell. This process is critical for signal termination and receptor recycling or degradation. Studies have shown that Exendin-4 triggers a rapid and extensive internalization of the GLP-1R. oup.com The trafficking of the internalized receptor is a complex process, with evidence suggesting that it can be sorted to different endosomal compartments. nih.gov

Interestingly, modifications to the Exendin-4 peptide can alter its internalization and trafficking profile. For example, certain amino acid substitutions near the N-terminus can modulate the net internalization efficacy. nih.gov Furthermore, acylation of Exendin-4 has been shown to reduce the rate of GLP-1R endocytosis and promote its recycling back to the plasma membrane, as opposed to being targeted for degradation in lysosomes. biorxiv.org This altered trafficking can have significant implications for the duration and nature of the downstream signaling. nih.govbiorxiv.org

Modulation of Cellular Processes in Isolated Cell Systems

The activation of the aforementioned signaling pathways by Exendin-4 leads to the modulation of a wide range of cellular processes in various isolated cell systems.

Pancreatic Islet Cell Function (e.g., glucose-stimulated insulin secretion in vitro, proliferation)

Exendin-4 demonstrates significant insulinotropic properties, directly influencing pancreatic beta-cell function and proliferation in laboratory models. In isolated rat pancreatic islets, Exendin-4 enhances glucose-stimulated insulin secretion (GSIS) in a concentration-dependent manner. nih.gov Studies show that in the presence of 10 mmol/L glucose, Exendin-4 can increase insulin secretion up to 19.6-fold compared to basal rates. nih.gov This effect is more potent than that of GLP-1 under similar conditions. nih.gov The mechanism involves the activation of the GLP-1 receptor, leading to increased intracellular cAMP production in beta-cells. sb-peptide.com

Table 1: Effects of Exendin-4 on Pancreatic Islet Cell Function In Vitro

| Model System | Parameter Measured | Key Finding | Reference(s) |

| Isolated Rat Islets | Glucose-Stimulated Insulin Secretion (GSIS) | Increased GSIS up to 5.8-fold over basal rates at 10 mmol/L glucose. | nih.gov |

| Pre-weaned Porcine Islets | GSIS (Stimulation Index) | Significantly higher stimulation index in Exendin-4 treated islets (8.53) compared to control (1.66). | symbiosisonlinepublishing.com |

| Murine Beta-Cell Line (MIN6) | Apoptosis (palmitate-induced) | Inhibited cell apoptosis caused by 0.4mM palmitate exposure. | nih.gov |

| Mouse Model (in vivo data supporting in vitro findings) | Beta-Cell Mass | Doubled beta-cell mass after 5 days of treatment. | d-nb.info |

| Rat Pancreatic Islets | Insulin Secretion | Showed a 7-10 times increase in insulin secretion in treated groups. | researchgate.net |

Neuronal Cell Response (e.g., neurotrophic effects, neuroprotection in vitro)

Exendin-4 exhibits significant neurotrophic and neuroprotective properties in various in vitro models of neuronal stress and degeneration. It has been shown to promote the survival of cultured neurons and protect them from glutamate-induced apoptosis. google.com In adult rat dorsal root ganglion (DRG) neurons, Exendin-4 promotes neurite outgrowth and enhances neuronal survival through the activation of the PI3K signaling pathway. nih.gov

The neuroprotective effects of Exendin-4 extend to models of metabolic imbalance and neurodegenerative diseases. In primary cultured hippocampal and cortical neurons subjected to metabolic imbalance, Exendin-4 treatment improved insulin receptor substrate-1 (IRS-1) phosphorylation, enhanced neuronal complexity, and promoted the maturation of dendritic spines. nih.gov It also increased the expression of the synaptic protein postsynaptic density-95 (PSD-95) in these neurons. nih.gov In cellular models of Parkinson's disease, Exendin-4 has demonstrated protective effects, including the mitigation of pathological α-synuclein aggregation and the promotion of autophagy to clear these aggregates. nih.gov These actions are often linked to the inhibition of the PI3K/Akt/mTOR pathway. nih.gov

Table 2: Neurotrophic and Neuroprotective Effects of Exendin-4 In Vitro

| Cell Model | Condition | Key Finding | Reference(s) |

| Adult Rat Dorsal Root Ganglion (DRG) Neurons | Standard Culture | Dose-dependently promoted neurite outgrowth and neuronal survival. | nih.gov |

| Primary Hippocampal & Cortical Neurons | Metabolic Imbalance (induced) | Improved neuronal complexity and mature dendritic spine shape. | nih.gov |

| PC12 Cells | Standard Culture | Suppressed the activity of RhoA, an inhibitor of nerve regeneration. | nih.gov |

| Cultured Hippocampal Neurons | Glutamate-induced Apoptosis | Completely protected against the apoptotic effects of 10 µM glutamate. | google.com |

| In Vitro Parkinson's Disease Model | α-synuclein Overexpression | Promoted autophagy and mediated the degradation of pathological α-synuclein. | nih.gov |

Adipocyte and Hepatocyte Cellular Metabolism (in vitro)

Exendin-4 directly influences the metabolic activity of both adipocytes and hepatocytes in vitro. In adipocytes, Exendin-4 has been found to increase the expression and secretion of adiponectin, an important insulin-sensitizing hormone. nih.govnih.gov This effect is dependent on the GLP-1R and is mediated through the Sirt1/Foxo-1 signaling pathway. nih.govnih.gov Studies using human adipose stem cells have also shown that GLP-1 receptor activation can inhibit the proliferation and differentiation of adipocyte precursors. e-dmj.org

In liver cell models, Exendin-4 demonstrates beneficial effects on lipid metabolism. In HepG2 cells, a human hepatocyte line, Exendin-4 treatment alleviates oleic acid-induced steatosis (fat accumulation). nih.gov This is achieved by reducing the expression of Fatty Acid-Binding Protein 1 (FABP1) and its activator, Forkhead box protein A1 (FOXA1), in a process dependent on the Wnt/β-catenin signaling pathway. nih.gov Other studies with HepG2 cells treated with palmitic acid show that Exendin-4 enhances the protein expression of Sirt1 and phospho-AMPKα, key regulators of cellular energy homeostasis. plos.org GLP-1 and its analogs like Exendin-4 can also induce an increase in ABCA1 mRNA, which is involved in mediating the outflow of intracellular cholesterol. e-dmj.org

Table 3: In Vitro Metabolic Effects of Exendin-4 on Adipocytes and Hepatocytes

| Cell Type | Parameter | Key Finding | Reference(s) |

| 3T3-L1 Adipocytes | Adiponectin Expression | Upregulated adiponectin at both mRNA and protein levels. | nih.govnih.gov |

| HepG2 Hepatocytes | Lipid Accumulation (Oleic Acid-induced) | Significantly reduced lipid accumulation. | nih.gov |

| HepG2 Hepatocytes | Gene Expression | Reduced expression of FABP1 and FOXA1. | nih.gov |

| HepG2 Hepatocytes | Protein Expression (Palmitic Acid-treated) | Enhanced expression of Sirt1 and phospho-AMPKα. | plos.org |

| Mouse Primary Hepatocytes, HepG2 | Cholesterol Metabolism | Induced an increase in ABCA1 mRNA, promoting cholesterol efflux. | e-dmj.org |

Protein-Protein Interactions Beyond GLP-1R (e.g., interaction with amyloid-β peptide in vitro)

Beyond its canonical interaction with the GLP-1 receptor, Exendin-4 has been shown to influence the behavior of other proteins central to disease pathology, notably the amyloid-β (Aβ) peptide associated with Alzheimer's disease. While direct binding assays are not extensively detailed, functional studies in cellular and simple organismal models demonstrate a clear interaction. In a Caenorhabditis elegans model of Alzheimer's disease, Exendin-4 treatment attenuated the toxicity of amyloid-β (1-42) by depressing its expression at both the mRNA and protein levels, leading to reduced Aβ accumulation. nih.gov This suggests that Exendin-4 can interfere with the production or promote the clearance of Aβ. nih.gov Further evidence points to Exendin-4's ability to protect neurons from the cascading damage caused by Aβ, such as by inhibiting apoptosis and relieving oxidative stress. nih.gov

Preclinical Investigation and Research Applications in Non Human Organisms

Pharmacokinetic and Pharmacodynamic Properties in Animal Models

The study of Exendin-4 (B13836491) and its analogues in animal models reveals important information about their absorption, distribution, metabolism, and excretion (pharmacokinetics), as well as their physiological and biochemical effects (pharmacodynamics).

Pharmacokinetics:

The pharmacokinetic profile of exendin-4 has been studied in several animal species, including rats and monkeys. nih.gov In rats, the half-life of exendin-4 varies depending on the route of administration, with intravenous, intraperitoneal, and subcutaneous administrations resulting in half-lives of 18-41 minutes, 125-174 minutes, and 90-216 minutes, respectively. researchgate.net Studies in cynomolgus monkeys have also been conducted to understand the pharmacokinetic properties of exendin-4 derivatives. d-nb.info The disposition of exendin-4 can be nonlinear, particularly in monkeys, which is thought to be due to target-mediated drug disposition (TMDD), where the drug's binding to its receptor significantly influences its clearance. nih.gov A TMDD model has been successfully used to describe the disposition of exendin-4 in diabetic rats. nih.gov

Pharmacodynamics:

In animal models of type 2 diabetes, such as the Goto-Kakizaki (GK) rat, exendin-4 has demonstrated significant antidiabetic effects. nih.gov Acute administration in these rats leads to a dose-dependent increase in insulin (B600854) release. nih.gov However, a complex glucose response is also observed, with an initial decrease followed by an increase, suggesting that exendin-4 influences glucose homeostasis through multiple mechanisms, including both enhanced insulin secretion and stimulation of glucose production. nih.gov In Zucker fatty rats, long-term treatment with exendin-4 has been shown to reduce mean glucose levels, improve glucose tolerance, and decrease both subcutaneous and visceral fat deposition. researchgate.net In nonhuman primates, exendin-4 has been shown to reduce food intake primarily by decreasing meal size, demonstrating its potent effects on appetite regulation. physiology.org

Interactive Data Table: Pharmacokinetic Parameters of Exendin-4 in Animal Models

| Species | Route of Administration | Half-life | Key Findings | Reference |

| Rat | Intravenous | 18-41 min | Biexponential decline, characteristic of TMDD. | researchgate.netnih.gov |

| Rat | Intraperitoneal | 125-174 min | Longer half-life compared to IV administration. | researchgate.net |

| Rat | Subcutaneous | 90-216 min | Sustained presence in circulation. | researchgate.net |

| Cynomolgus Monkey | Subcutaneous | ~134 h (for Exendin-4-Fc) | Fusion protein significantly extends half-life. | d-nb.info |

| Cynomolgus Monkey | Intravenous/Subcutaneous | Nonlinear | Suggests target-mediated drug disposition. | nih.gov |

In Vivo Receptor Target Engagement and Distribution Studies

Radiolabeled imaging techniques are invaluable for non-invasively studying the in vivo distribution and receptor engagement of exendin-4 and its analogues. These studies provide critical information on which tissues and organs express GLP-1R and how these peptides interact with their targets in a living organism.

Various radioisotopes, including Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Fluorine-18 (¹⁸F), have been used to label exendin-4 derivatives for positron emission tomography (PET) imaging. springernature.comthno.orgnih.gov These radiolabeled compounds have been instrumental in visualizing GLP-1R in vivo. springernature.com

Key Findings from Distribution Studies:

Pancreas: High uptake of radiolabeled exendin-4 has been observed in the pancreas, specifically in the islets of Langerhans where β-cells are located. snmjournals.orgthno.org This uptake is receptor-specific and can be blocked by co-administration of an excess of unlabeled exendin-4. snmjournals.org

Kidneys: A significant and persistent uptake of radiolabeled exendin-4 is consistently seen in the kidneys. thno.org This renal accumulation is a major route of clearance for the peptide. thno.org

Other Organs: GLP-1R-positive organs such as the stomach and lungs also show specific uptake of radiolabeled exendin-4. nih.govthno.org In contrast, tissues with low or no GLP-1R expression, like the liver, show minimal specific uptake. thno.org

These studies have confirmed the high specificity of exendin-4 for GLP-1R in vivo and have been crucial for validating the use of these radiotracers for imaging β-cell mass and insulinomas. springernature.comthno.org

Utility as a Molecular Probe for GLP-1R Mapping and Imaging

The high affinity and specificity of exendin-4 for the GLP-1R make its radiolabeled analogues excellent molecular probes for mapping the distribution of these receptors throughout the body. springernature.comthno.org This has significant implications for both basic research and clinical diagnostics.

Applications in GLP-1R Mapping:

β-Cell Imaging: Radiolabeled exendin-4 can be used to non-invasively visualize and quantify pancreatic β-cell mass. springernature.com This is a promising tool for studying the pathophysiology of diabetes mellitus, where β-cell loss is a key feature. springernature.com

Insulinoma Detection: Insulinomas, which are tumors of the pancreatic β-cells, typically overexpress GLP-1R. thno.org Radiolabeled exendin-4 derivatives have shown high sensitivity in detecting these tumors, even small lesions that are difficult to identify with standard imaging techniques. springernature.comnih.gov

Transplanted Islet Imaging: These molecular probes can also be used to monitor the survival and function of transplanted islets in animal models, providing valuable insights for the development of islet transplantation therapies for diabetes. thno.org

The development of various exendin-4-based radiotracers, such as [⁶⁸Ga]Ga-NODAGA-exendin-4 and [¹⁸F]FBEM-[Cys⁴⁰]-exendin-4, has provided a suite of tools for PET imaging of GLP-1R with high specificity and sensitivity. springernature.comnih.gov

Role in Dissecting N-Terminal Contributions to Full-Length Exendin-4's Biological Activity

The N-terminal region of exendin-4 is crucial for its biological activity, and studies using truncated fragments like Exendin-4 (1-8) have been instrumental in understanding its role in receptor binding and activation.

Truncation of the N-terminal amino acids of exendin-4 has been shown to have a significant impact on its function. While removing the first eight amino acids of exendin-4 does not lead to a significant loss of affinity for the rat GLP-1R, further truncation can convert the agonist into an antagonist. nih.gov For example, exendin-(9-39) acts as a specific GLP-1R antagonist. researchgate.netpharmgkb.org This is in contrast to GLP-1, which loses most of its binding affinity with the removal of just the first two N-terminal residues. researchgate.net

These findings highlight the different ways in which exendin-4 and GLP-1 interact with the GLP-1R. The N-terminus of exendin-4 is less critical for initial receptor binding compared to GLP-1, but it is essential for receptor activation and subsequent biological effects. nih.govresearchgate.net

Interactive Data Table: Impact of N-Terminal Truncation on Exendin-4 Activity

| Peptide | Modification | Effect on GLP-1R Binding | Biological Activity | Reference |

| Exendin-4 | Full-length | High affinity | Potent agonist | pharmgkb.org |

| Exendin-4 (1-8) | N-terminal fragment | Binds to GLP-1R | Partial agonist/modulator | epo.org |

| Exendin-(9-39) | N-terminally truncated | High affinity | Antagonist | researchgate.netpharmgkb.org |

Development of Animal Models for Specific Mechanistic Studies

Exendin-4 and its fragments are widely used in the development and application of animal models to investigate the mechanisms underlying various physiological and pathological processes.

Examples of Animal Models and Mechanistic Insights:

Diabetes and Metabolism: The Zucker fatty rat and the Goto-Kakizaki (GK) rat are common models of obesity and type 2 diabetes. nih.govresearchgate.net Studies in these animals using exendin-4 have elucidated its role in improving insulin sensitivity, preserving β-cell mass, and regulating glucose homeostasis. nih.govoup.com

Neurodegenerative Diseases: Animal models of Alzheimer's disease have been used to demonstrate the neuroprotective properties of exendin-4. mdpi.com It has been shown to reduce neuroinflammation and protect against Aβ-induced neurotoxicity. mdpi.com

Appetite and Feeding Behavior: In mice, exendin-4 has been shown to regulate the expression of neuropeptides in the hypothalamus that are involved in appetite control, providing a model to study the central mechanisms of its anorectic effects. oup.com

Addiction and Reward Pathways: Exendin-4 has been investigated in mouse models of cocaine addiction, where it has been found to inhibit the rewarding and reinforcing effects of the drug, potentially through the modulation of neuroinflammatory pathways. frontiersin.org

These animal models, in conjunction with the use of exendin-4 and its derivatives, continue to be invaluable tools for dissecting the complex biological roles of the GLP-1R system.

Structure Activity Relationship Sar and Peptide Engineering Based on Exendin 4 1 8

Identification of Essential Amino Acid Residues for Biological Function

The N-terminal amino acids of Exendin-4 (B13836491) are not just a homogenous block; individual residues within the (1-8) fragment have distinct and critical roles in mediating biological function.

Histidine (His1): This first amino acid is considered essential for initiating the agonist response. jinsoolim.com Its removal significantly curtails the peptide's ability to activate the GLP-1R.

Glycine (B1666218) (Gly2): The presence of Glycine at position 2 is a key structural feature that confers resistance to DPP-IV, thereby extending the peptide's half-life and duration of action compared to GLP-1. nih.govresearchgate.net

Glutamic Acid (Glu3): This residue is important for activity. Studies have shown that a negative charge at this position is generally preferred for GLP-1R agonism. nih.gov The substitution of Glu3 with Aspartic Acid (Asp), as found in Exendin-3, results in a peptide with distinct bioactivity. researchgate.net A study that substituted Glu3 with Asp in an Exendin-4 analog (Ex-D3) noted a higher internalization rate and lower insulin (B600854) secretion capacity compared to the original peptide. nih.gov

Gly4, Thr5, Phe6, Thr7, Ser8: While the N-terminal region as a whole is vital for receptor activation, the sequential truncation studies demonstrate that the progressive loss of these residues leads to a shift from agonism to antagonism. jinsoolim.com This implies their collective importance in correctly positioning the N-terminus to trigger the conformational change in the receptor required for signal transduction.

Rational Design of N-Terminal Analogs with Modified Properties

The understanding of the structure-activity relationships of the Exendin-4 N-terminus has fueled the rational design of novel analogs with tailored properties.

Enhanced Binding and Altered Signaling: Researchers have successfully engineered Exendin-4 analogs by modifying the N-terminus to achieve enhanced stability, solubility, and even altered receptor selectivity. For example, by incorporating structural elements from glucagon (B607659) into the Exendin-4 backbone, scientists have created potent dual agonists for both the GLP-1 and glucagon receptors. acs.org

In one approach, substituting the native His1 with the non-natural amino acid 4-Thiazolylalanine yielded peptides with increased glucagon receptor activation and enhanced selectivity over the GLP-1R. google.com This demonstrates how subtle changes to the very first amino acid can dramatically shift the signaling profile of the entire peptide.

Furthermore, peptide engineering has revealed a surprising degree of flexibility in the sequence requirements for GLP-1R activation. The engineered peptide Ex4-P5, which has a completely different amino acid sequence for the first six N-terminal positions compared to native Exendin-4, can still activate the GLP-1R's primary signaling pathway to a similar extent. nih.govacs.org

Table 2: Examples of Rationally Designed N-Terminal Exendin-4 Analogs

| Analog Type | Modification Strategy | Resulting Property | Reference(s) |

|---|---|---|---|

| Dual GLP-1R/GlucagonR Agonist | Engineering glucagon elements into Exendin-4 | Potent dual receptor activity | acs.org |

| Selective GlucagonR Agonist | Substitution of His1 with 4-Thiazolylalanine | Increased glucagon receptor activation and selectivity | google.com |

| Stabilized Analog (E19) | Step-by-step N-terminal elongation of a Trp-cage head | Preserved biological activity with improved structural stability and solubility | nih.govacs.org |

Computational Chemistry Approaches for Lead Optimization

Computational chemistry has become an indispensable tool for optimizing peptide leads like Exendin-4, providing insights that are difficult to obtain through experimental methods alone.

Molecular Modeling and Dynamics: Techniques such as molecular dynamics (MD) simulations and in silico mutagenesis are employed to model the complex interactions between Exendin-4 analogs and the GLP-1R. whiterose.ac.uk These models help researchers visualize and understand the binding modes of different ligands, predict the effects of specific mutations, and rationalize experimental data on binding affinity and potency. whiterose.ac.uk For instance, modeling has been used to develop structural hypotheses for the self-assembly of Exendin-4 into trimers, which can influence its solubility and bioavailability. nih.gov

Quantitative Structure-Activity Relationship (QSAR): While not explicitly detailed for the 1-8 fragment in the provided context, QSAR studies are a common computational approach. They aim to build mathematical models that correlate the chemical structure of compounds with their biological activity, guiding the design of more potent analogs.

Advanced Modeling Techniques: More sophisticated methods are also being applied. Mathematical models using ordinary differential equations (ODEs) have been developed to simulate and understand the dynamic cellular responses, such as cAMP signaling, to different Exendin-4 analogs over time. nih.gov Additionally, the combination of genetic code expansion to incorporate photo-reactive amino acids with molecular modeling allows for precise mapping of the peptide-receptor binding interface in a native cellular environment. nih.gov These integrated computational and experimental approaches provide a powerful platform for refining ligand design and optimizing for desired pharmacological profiles.

Advanced Research Perspectives and Unexplored Avenues

Integration with Omics Technologies for Systems-Level Understanding

The application of "omics" technologies—genomics, proteomics, and metabolomics—can provide a comprehensive, systems-level understanding of the biological effects of Exendin-4 (B13836491) (1-8). While research has utilized these technologies to study the broader effects of full-length exendin-4, specific investigations into the (1-8) fragment are still a nascent field.

Genomic and Transcriptomic Approaches: Studies on the full-length exendin-4 have shown that it can induce a robust transcriptional response in pancreatic beta cells. sb-peptide.com A one-time genome editing treatment introducing a gene encoding for exendin-4 has been shown to result in sustained secretion of the peptide, leading to reduced food intake and weight loss in mice. uq.edu.au Future research could employ RNA sequencing (RNA-seq) to delineate the specific gene expression changes induced by Exendin-4 (1-8) in target cells, such as pancreatic islets or neuronal cells. This could reveal novel signaling pathways and cellular processes modulated by this specific N-terminal fragment.

Proteomic and Metabolomic Insights: Proteomic analyses can identify protein interaction partners and downstream signaling effectors of Exendin-4 (1-8). This could uncover previously unknown cellular functions. Metabolomic studies, which analyze the complete set of small-molecule metabolites, can provide a functional readout of the physiological state of a cell or organism in response to the peptide fragment. For instance, metabolomics analysis of Hyphantria cunea larvae treated with exendin-4 revealed significant alterations in various metabolic pathways, leading to growth arrest. researchgate.net Similar studies with Exendin-4 (1-8) in mammalian systems could elucidate its specific impact on cellular metabolism.

Table 1: Potential Omics-Based Research Strategies for Exendin-4 (1-8)

| Omics Technology | Research Question | Potential Outcomes |

| Genomics/Transcriptomics | What are the specific gene expression signatures modulated by Exendin-4 (1-8)? | Identification of novel signaling pathways and cellular responses. |

| Proteomics | What proteins does Exendin-4 (1-8) interact with? | Discovery of new binding partners and downstream effectors. |

| Metabolomics | How does Exendin-4 (1-8) alter the cellular metabolic profile? | Understanding the fragment's specific impact on cellular energy and substrate utilization. |

Potential as a Modular Scaffold for Multi-Target Ligand Design

The N-terminal region of exendin-4 is a critical determinant of its biological activity. This makes the Exendin-4 (1-8) fragment an attractive building block, or "modular scaffold," for the design of novel, multi-target ligands.

Chimeric Peptides and Dual Agonists: Researchers have successfully engineered chimeric peptides by combining structural elements of different parent peptides to create molecules with unique pharmacological profiles. google.com For example, based on sequence analysis and structure-based design, structural elements of glucagon (B607659) have been engineered into exendin-4 to create hybrid peptides with potent dual activity at both the GLP-1 and glucagon receptors. google.com The Exendin-4 (1-8) fragment could be incorporated into such chimeric designs to confer specific receptor activation properties or to fine-tune the signaling bias of the resulting molecule.

Acylation and PEGylation for Enhanced Pharmacokinetics: Chemical modifications such as acylation (the addition of a fatty acid chain) and PEGylation (the attachment of polyethylene (B3416737) glycol) are common strategies to improve the pharmacokinetic properties of peptide drugs. fishersci.combiorxiv.org These modifications can be strategically applied to scaffolds containing the Exendin-4 (1-8) sequence to enhance their stability, extend their half-life, and control their distribution in the body.

Table 2: Examples of Exendin-4 as a Modular Scaffold

| Modification Strategy | Example | Potential Application of Exendin-4 (1-8) |

| Chimeric Peptides | Exendin-4/Gastrin/Xenin-8-Gln hybrids researchgate.net | Incorporation to confer specific GLP-1R activating properties. |

| Dual Agonists | Exendin-4/FGF21 fusion proteins nih.gov | Use as the GLP-1R activating module in a multi-target design. |

| Acylation | Exendin-4-C16 rsc.org | Modification of a scaffold containing the (1-8) sequence to improve pharmacokinetics. |

Investigation of Allosteric Modulation at the GLP-1R via N-Terminal Fragments

The interaction between peptide hormones and their receptors is a complex process that can involve both direct (orthosteric) and indirect (allosteric) binding sites. The N-terminal region of GLP-1 and its analogs, including exendin-4, plays a crucial role in receptor activation and can be a site for allosteric modulation.

Understanding N-Terminal Interactions: The N-terminus of exendin-4 is essential for receptor activation. medchemexpress.com While the C-terminal portion of the peptide is primarily responsible for high-affinity binding to the extracellular domain of the GLP-1 receptor, the N-terminal residues interact with the transmembrane domain to trigger intracellular signaling. omizzur.com Studies with truncated exendin-4 peptides have shown that even small changes in the N-terminus can convert an agonist into an antagonist. ambiopharm.com

Probing Allosteric Sites: Exendin-4 (1-8) can be used as a tool to probe the allosteric sites on the GLP-1R that are influenced by the N-terminal portion of the ligand. By studying how this fragment modulates the binding and signaling of other orthosteric and allosteric ligands, researchers can gain a more detailed understanding of the conformational changes that lead to receptor activation. Small molecule allosteric modulators have been identified that can enhance the activity of peptide agonists at the GLP-1R, highlighting the therapeutic potential of targeting these sites. rcsb.orgtandfonline.com

Development of Novel Biosensors and Diagnostic Tools

The specific binding properties of exendin-4 and its fragments make them valuable components in the development of novel biosensors and diagnostic tools for a variety of applications.

Electrochemical and Optical Biosensors: Researchers have developed electrochemical biosensors for the quantification of exendin-4 using DNA nanostructures. nih.gov These sensors can detect the peptide in serum, offering a potential method for therapeutic drug monitoring. The Exendin-4 (1-8) fragment could be integrated into similar biosensor platforms, potentially offering different sensitivities or specificities.

Diagnostic Imaging Agents: Radiolabeled versions of exendin-4 have been successfully used for the in vivo imaging of GLP-1R expressing tissues, such as pancreatic beta-cell insulinomas. nih.govfrontiersin.orgacs.orgmedchemexpress.comresearchgate.net These imaging agents are crucial for the diagnosis and localization of these tumors. While full-length exendin-4 is typically used for this purpose, the development of smaller, fragment-based imaging agents like those derived from Exendin-4 (1-8) could offer advantages such as improved tissue penetration and faster clearance from non-target tissues.

Table 3: Applications of Exendin-4 in Biosensing and Diagnostics